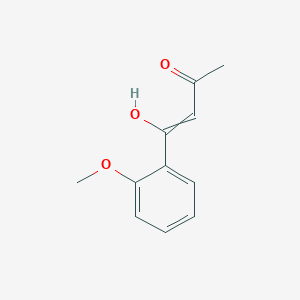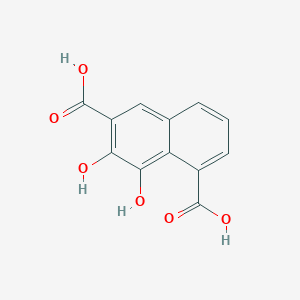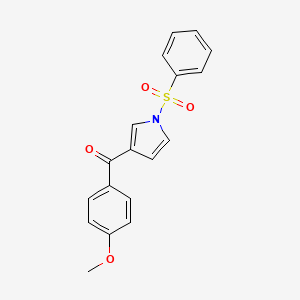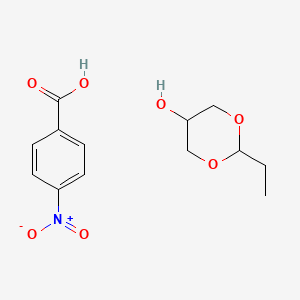
2-Ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3-dioxan-5-ol and 4-nitrobenzoic acid are two distinct chemical compounds 2-Ethyl-1,3-dioxan-5-ol is a cyclic ether with a hydroxyl group, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3-dioxan-5-ol: This compound can be synthesized through the acid-catalyzed cyclization of 2-ethyl-1,3-diol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
4-Nitrobenzoic Acid: This compound is commonly prepared by the nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the para position.
Industrial Production Methods
2-Ethyl-1,3-dioxan-5-ol: Industrial production may involve continuous flow reactors to optimize the yield and purity of the product. The use of solid acid catalysts can also enhance the efficiency of the process.
4-Nitrobenzoic Acid: Industrial production often involves large-scale nitration reactors with precise temperature and concentration control to ensure high yield and purity. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
-
4-Nitrobenzoic Acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones.
Common Reagents and Conditions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
-
4-Nitrobenzoic Acid
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
-
4-Nitrobenzoic Acid
Reduction: 4-aminobenzoic acid.
Substitution: Esters of 4-nitrobenzoic acid.
Oxidation: Quinones.
Aplicaciones Científicas De Investigación
-
2-Ethyl-1,3-dioxan-5-ol
Chemistry: Used as a solvent and reagent in organic synthesis.
Industry: Used in the production of polymers and resins.
-
4-Nitrobenzoic Acid
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Used in the production of plasticizers and stabilizers.
Mecanismo De Acción
2-Ethyl-1,3-dioxan-5-ol: The compound can act as a nucleophile in various chemical reactions due to the presence of the hydroxyl group. It can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
4-Nitrobenzoic Acid: The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and can be deprotonated to form carboxylate anions, influencing its solubility and reactivity.
Comparación Con Compuestos Similares
-
2-Ethyl-1,3-dioxan-5-ol
Similar Compounds: 1,3-dioxane, 1,4-dioxane, and 2-methyl-1,3-dioxan-5-ol.
Uniqueness: The presence of the ethyl group and hydroxyl group provides unique reactivity and solubility properties.
-
4-Nitrobenzoic Acid
Similar Compounds: Benzoic acid, 4-aminobenzoic acid, and 3-nitrobenzoic acid.
Uniqueness: The nitro group at the para position provides distinct electronic and steric effects, influencing its reactivity and applications.
Propiedades
Número CAS |
92883-23-3 |
|---|---|
Fórmula molecular |
C13H17NO7 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2-ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-2-6-8-3-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
Clave InChI |
OHIYRIMYGYQYHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
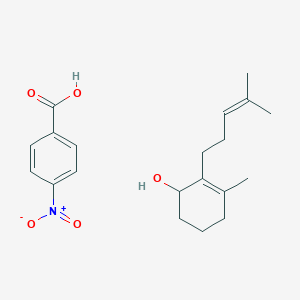
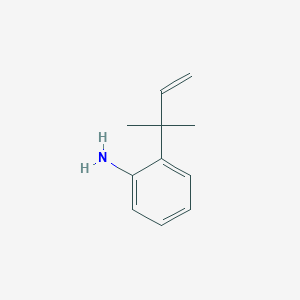
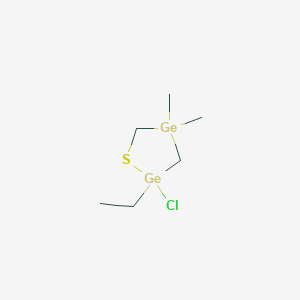
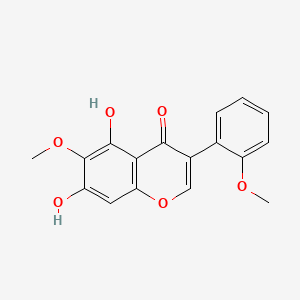
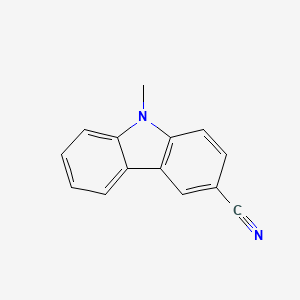
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
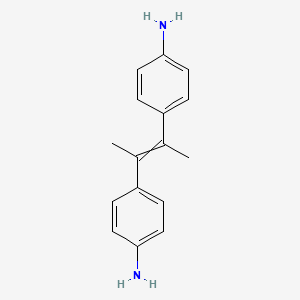
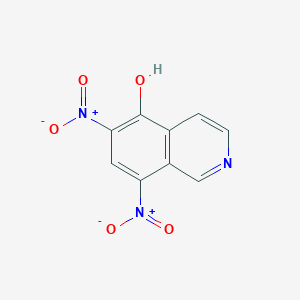
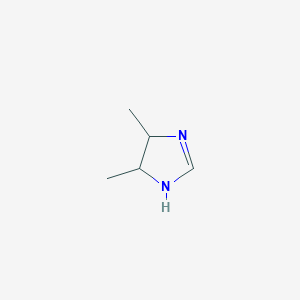
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
